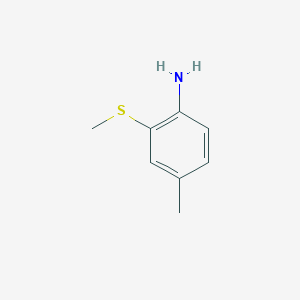

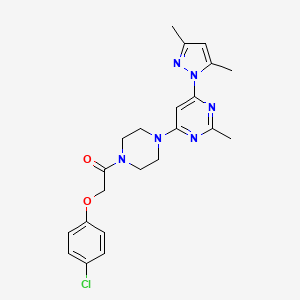

![molecular formula C8H11F3N2O B2832528 7-(Trifluoromethyl)-2-azabicyclo[4.1.0]heptane-2-carboxamide CAS No. 2408972-20-1](/img/structure/B2832528.png)

7-(Trifluoromethyl)-2-azabicyclo[4.1.0]heptane-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a derivative of azabicyclo[4.1.0]heptane . Azabicyclo[4.1.0]heptane is a type of organic compound that has a bicyclic structure . The trifluoromethyl group and carboxamide group in the name suggest that the compound has these functional groups attached .

Synthesis Analysis

While specific synthesis methods for this compound were not found, there are general methods for synthesizing similar compounds. For instance, an asymmetric approach to bicyclo[2.2.1]heptane-1-carboxylates via a formal [4 + 2] cycloaddition reaction enabled by organocatalysis has been reported .Molecular Structure Analysis

The molecular structure of this compound is likely based on the azabicyclo[4.1.0]heptane structure, with additional trifluoromethyl and carboxamide groups .Wissenschaftliche Forschungsanwendungen

1. Structural Analyses and Molecular Engineering

7-(Trifluoromethyl)-2-azabicyclo[4.1.0]heptane-2-carboxamide and its derivatives have been a subject of interest in the context of structural analysis and molecular engineering. Studies have focused on understanding the preferred formation of extended strand structures with trans-thioamide bonds in homo-thiopeptides based on bicyclic analogs of this compound, highlighting their potential in developing ordered secondary structures both in the solid state and in solution (Otani et al., 2012).

2. Organocatalytic Applications

The catalytic potentials of bicyclic systems related to 7-(Trifluoromethyl)-2-azabicyclo[4.1.0]heptane-2-carboxamide have been explored in organocatalytic aldol reactions. Research shows these systems to be more selective than their monocyclic analogs, with studies highlighting the influence of acid geometry in these reactions (Armstrong et al., 2009).

3. Synthesis and Chemical Properties

Significant work has been done in synthesizing and understanding the chemical properties of compounds structurally similar to 7-(Trifluoromethyl)-2-azabicyclo[4.1.0]heptane-2-carboxamide. This includes studies on the synthesis of enantiopure analogs of hydroxyproline and glutamic acid, demonstrating the utility of these compounds in various chemical syntheses (Avenoza et al., 2002; Hart & Rapoport, 1999).

4. Potential in Drug Discovery

Compounds structurally related to 7-(Trifluoromethyl)-2-azabicyclo[4.1.0]heptane-2-carboxamide have been investigated as building blocks in drug discovery. This includes the development of advanced building blocks for potential therapeutic applications, such as the synthesis of conformationally restricted analogs of amino acids (Druzhenko et al., 2018).

5. Applications in Stereochemistry

Research in the field of stereochemistry has leveraged bicyclic compounds related to 7-(Trifluoromethyl)-2-azabicyclo[4.1.0]heptane-2-carboxamide. This includes exploring the stereoselective synthesis of bicyclic tetrahydrofuran-fused β-lactams and their conversion into amino carboxylates, which has implications in the field of organic synthesis and drug development (Mollet et al., 2012).

Wirkmechanismus

Target of Action

The primary targets of 7-(Trifluoromethyl)-2-azabicyclo[4.1.0]heptane-2-carboxamide are currently unknown. The compound is structurally similar to bicyclo[2.2.1]heptane derivatives, which are found in various bioactive natural products . .

Mode of Action

The mode of action of 7-(Trifluoromethyl)-2-azabicyclo[41It’s possible that the compound interacts with its targets through a mechanism similar to other bicyclo[2.2.1]heptane derivatives

Biochemical Pathways

The biochemical pathways affected by 7-(Trifluoromethyl)-2-azabicyclo[4.1.0]heptane-2-carboxamide are currently unknown. Bicyclo[2.2.1]heptane derivatives are known to interact with various biological pathways

Result of Action

The molecular and cellular effects of 7-(Trifluoromethyl)-2-azabicyclo[4.1.0]heptane-2-carboxamide’s action are currently unknown. Given its structural similarity to other bicyclo[2.2.1]heptane derivatives

Eigenschaften

IUPAC Name |

7-(trifluoromethyl)-2-azabicyclo[4.1.0]heptane-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11F3N2O/c9-8(10,11)5-4-2-1-3-13(6(4)5)7(12)14/h4-6H,1-3H2,(H2,12,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHZQUQYJJXCBHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(C2N(C1)C(=O)N)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11F3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(Trifluoromethyl)-2-azabicyclo[4.1.0]heptane-2-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

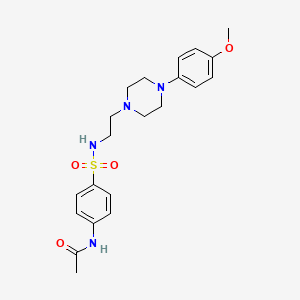

![3,4,5-triethoxy-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2832447.png)

![2-bromo-N-[(3-chlorophenyl)(cyano)methyl]benzamide](/img/structure/B2832449.png)

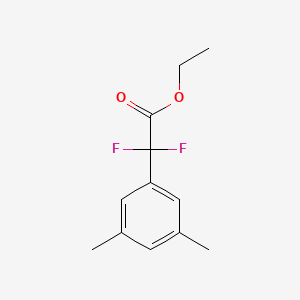

![Ethyl 5-(4-nitrobenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2832457.png)

![5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2832461.png)

![N-[2-(3,3-Dimethylmorpholin-4-yl)pyrimidin-5-yl]prop-2-enamide](/img/structure/B2832465.png)

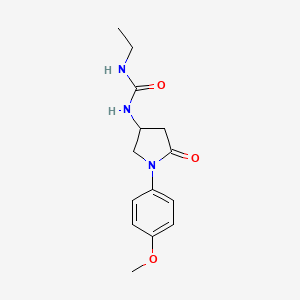

![N-(4-fluorobenzyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2832466.png)

![(Z)-N-(3-ethyl-4-methoxy-7-methylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2832467.png)